molecular formula C30H46O3 B14863374 24,25-Epoxytirucall-7-en-3,23-dione

24,25-Epoxytirucall-7-en-3,23-dione

Cat. No.: B14863374
M. Wt: 454.7 g/mol
InChI Key: LLEVBDQGRCWBIO-QUWLECNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24,25-Epoxytirucall-7-en-3,23-dione typically involves the extraction from natural sources such as the stem of Amoora dasyclada . The extraction process generally uses ethanol as a solvent. The compound can be isolated and purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and MS .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the extraction from natural sources remains the primary method of obtaining this compound. The process involves harvesting the plant material, drying, and extracting with ethanol, followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

24,25-Epoxytirucall-7-en-3,23-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane and ethanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

24,25-Epoxytirucall-7-en-3,23-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 24,25-Epoxytirucall-7-en-3,23-dione involves its interaction with various molecular targets and pathways. As a triterpenoid, it can modulate enzyme activities and signaling pathways in biological systems. The epoxide and ketone groups play crucial roles in its reactivity and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    24,25,26,27-Tetranortirucall-7-ene-3,23-dione: Another tirucallane triterpenoid with similar structural features.

    Lanosterol: A related triterpenoid with a similar backbone structure but different functional groups.

    Betulinic Acid: A triterpenoid with known biological activities and structural similarities to 24,25-Epoxytirucall-7-en-3,23-dione.

Uniqueness

This compound is unique due to its specific epoxide and ketone functionalities, which confer distinct chemical reactivity and biological activities. Its presence in specific plant species also adds to its uniqueness and potential for discovery of new applications .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25-,28+,29-,30+/m0/s1

InChI Key

LLEVBDQGRCWBIO-QUWLECNASA-N

Isomeric SMILES

C[C@@H](CC(=O)[C@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

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